N-(Benzo[d][1,3]dioxol-5-ylmethyl)ethanamine hydrochloride
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Overview
Description
N-(Benzo[d][1,3]dioxol-5-ylmethyl)ethanamine hydrochloride is a chemical compound with the molecular formula C10H14ClNO2 and a molecular weight of 215.68 g/mol . It is known for its unique structure, which includes a benzo[d][1,3]dioxole ring system. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Benzo[d][1,3]dioxol-5-ylmethyl)ethanamine hydrochloride typically involves the reaction of benzo[d][1,3]dioxole with ethanamine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
N-(Benzo[d][1,3]dioxol-5-ylmethyl)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
N-(Benzo[d][1,3]dioxol-5-ylmethyl)ethanamine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antitumor properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(Benzo[d][1,3]dioxol-5-ylmethyl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. For example, it has been shown to induce apoptosis and cause cell cycle arrest in certain cancer cell lines . The compound’s effects are mediated through its binding to specific receptors or enzymes, leading to downstream signaling events that result in the observed biological activities .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxol-5-ylmethylamine: This compound shares a similar benzo[d][1,3]dioxole ring system but differs in its functional groups.
N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: These compounds have been studied for their antitumor activities and share structural similarities with N-(Benzo[d][1,3]dioxol-5-ylmethyl)ethanamine hydrochloride.
Uniqueness
This compound is unique due to its specific structure and the presence of the ethanamine group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for scientific research .
Properties
CAS No. |
1158409-86-9 |
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Molecular Formula |
C10H14ClNO2 |
Molecular Weight |
215.67 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C10H13NO2.ClH/c1-2-11-6-8-3-4-9-10(5-8)13-7-12-9;/h3-5,11H,2,6-7H2,1H3;1H |
InChI Key |
KNQXEQOIRXNCPD-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=CC2=C(C=C1)OCO2.Cl |
Origin of Product |
United States |
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